molecular formula C19H20N2 B15368318 N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine CAS No. 61450-34-8

N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine

Cat. No.: B15368318
CAS No.: 61450-34-8
M. Wt: 276.4 g/mol
InChI Key: QXEKDUPWUCYSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine features a tricyclic aromatic core fused to an azetidine (4-membered nitrogen-containing ring) substituted with a methyl group. This structure is distinct from classical tricyclic antidepressants (TCAs) and muscle relaxants, which typically employ larger heterocycles like piperidine or linear alkylamine chains.

Properties

CAS No.

61450-34-8

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine

InChI

InChI=1S/C19H20N2/c1-20-16-12-21(13-16)19-17-8-4-2-6-14(17)10-11-15-7-3-5-9-18(15)19/h2-11,16,19-20H,12-13H2,1H3

InChI Key

QXEKDUPWUCYSFM-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2C3=CC=CC=C3C=CC4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Pharmacological Implications

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name (IUPAC) Amine Substituent Molecular Weight* Therapeutic Use Key Structural Differences Source Evidence
N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)azetidin-3-amine Azetidin-3-amine (4-membered ring) ~275 (estimated) Undisclosed (Research) Azetidine ring enhances rigidity N/A
Amitriptyline Hydrochloride Dimethylpropanamine 313.86 Tricyclic antidepressant Linear tertiary amine; lacks cyclic nitrogen
Cyclobenzaprine Hydrochloride Dimethylaminopropylidene 275.4 Muscle relaxant Open-chain dimethylamino group
Protriptyline Propan-1-amine 263.38 Tricyclic antidepressant Linear primary amine; lacks heterocyclic nitrogen
Cyproheptadine Hydrochloride Piperidine 323.86 Antihistamine 6-membered piperidine ring
Quetiapine Fumarate Piperazine 883.1 Antipsychotic Piperazine linked to tricyclic core

*Molecular weights are derived from evidence or estimated based on structural formulas.

Key Observations:

Azetidine vs. Linear Amines: The azetidine ring in the target compound introduces steric constraints absent in linear amines (e.g., Amitriptyline, Cyclobenzaprine), which may alter binding to serotonin/norepinephrine transporters or histamine receptors .

Ring Size Effects : Smaller rings (azetidine, 4-membered) versus larger heterocycles (piperidine, 6-membered; piperazine) influence lipophilicity and hydrogen-bonding capacity. For example, Cyproheptadine’s piperidine ring enhances histamine H1 receptor antagonism, while azetidine’s compactness might favor selectivity for other targets .

Bioactivity Clustering : highlights that structurally similar compounds cluster in bioactivity profiles. The azetidine derivative may exhibit unique activity due to its tricyclic-azetidine hybrid structure, distinct from TCAs or muscle relaxants .

Clinical and Preclinical Relevance

  • Amitriptyline and Protriptyline: These TCAs inhibit serotonin/norepinephrine reuptake but suffer from anticholinergic side effects. The azetidine analog’s compact structure might mitigate such issues by reducing affinity for muscarinic receptors .
  • Cyclobenzaprine: Despite structural similarity to TCAs, it lacks antidepressant activity, highlighting how minor modifications (e.g., azetidine vs. dimethylamino groups) can shift therapeutic focus .
  • Desmethyl Boc-Cyclobenzaprine : A derivative with a tert-butoxycarbonyl group, this compound exemplifies how azetidine-related structures can serve as intermediates or prodrugs in targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.